molecular formula C12H11BrO3 B8302090 3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one

3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one

Cat. No. B8302090
M. Wt: 283.12 g/mol
InChI Key: AFBJOPPOCDPCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-bromo-7-hydroxy-2-propan-2-ylchromen-4-one

InChI

InChI=1S/C12H11BrO3/c1-6(2)12-10(13)11(15)8-4-3-7(14)5-9(8)16-12/h3-6,14H,1-2H3

InChI Key

AFBJOPPOCDPCSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1-[2-(tert-butyl-dimethyl-silanyloxy)-4-(4-methoxy-benzyloxy)-phenyl]-4-methyl-pentane-1,3-dione (6.77 g, 12.65 mmol) is dissolved in absolute ethanol (350 ml) at 50° C. Concentrated sulfuric acid (16 ml) is added dropwise. The mixture is stirred at 50° C. for 16 hours, after which time further 0.5 ml of concentrated sulfuric acid are added. The stirring is continued for a further 4 hours at 50° C. The reaction mixture is cooled to room temperature, and most of the ethanol is removed under reduced pressure. Water (400 ml) is added to the residue, and the colourless solid formed is recovered by filtration and dried in a desiccator. This material is not pure enough for subsequent use, so it is partitioned between water and ethyl acetate and extracted with ethyl acetate (3×100 ml). The ethyl acetate extracts are combined, washed with saturated brine (100 ml), dried (MgSO4), treated with activated charcoal (300 mg), filtered and concentrated, until crystallization commences. After standing at 4° C. for 16 h, the crystals are recovered by filtration, washed with n-hexane and dried.
Name
2-Bromo-1-[2-(tert-butyl-dimethyl-silanyloxy)-4-(4-methoxy-benzyloxy)-phenyl]-4-methyl-pentane-1,3-dione
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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